

Technical Guide: Pyrazole N-Demethyl Sildenafil-d3 (CAS 1185044-03-4)

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Compound of Interest

Compound Name: Pyrazole N-Demethyl Sildenafil-d3

CAS No.: 1185044-03-4

Cat. No.: B564379

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Advanced Characterization, Impurity Profiling, and Bioanalytical Applications

Executive Summary

Pyrazole N-Demethyl Sildenafil-d3 (CAS 1185044-03-4) is a specialized stable isotope-labeled internal standard (IS) used critically in the quantitative analysis of Sildenafil (Viagra®) impurities and minor metabolites.[1] Unlike the major metabolite N-desmethyl sildenafil (nor-sildenafil), which results from piperazine demethylation, this compound represents the pyrazole N-demethylated species, a distinct structural analog often monitored as a process-related impurity or minor degradation product.

This guide synthesizes the physicochemical properties, mass spectrometry fragmentation logic, and experimental protocols required to utilize this standard effectively in CMC (Chemistry, Manufacturing, and Controls) and DMPK (Drug Metabolism and Pharmacokinetics) workflows.

Part 1: Molecular Identity & Structural Logic

To ensure analytical specificity, one must distinguish between the two primary "desmethyl" variants of Sildenafil. Confusion between these isomers is a common source of error in LC-MS/MS method development.

1.1 Structural Differentiation

The core distinction lies in the site of demethylation and the placement of the deuterium label.

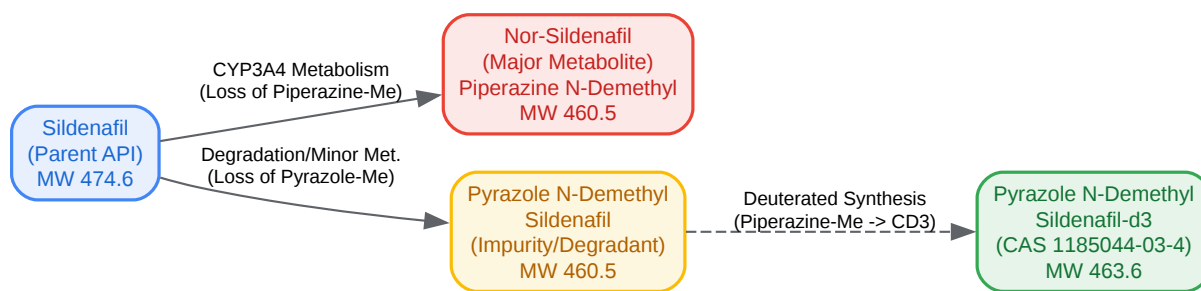
- Sildenafil (Parent): Methylated at Pyrazole N1 and Piperazine N4.[2]
- Nor-sildenafil (Major Metabolite): Demethylated at Piperazine N4.
- Pyrazole N-Demethyl Sildenafil (Target Impurity): Demethylated at Pyrazole N1.
- The Standard (CAS 1185044-03-4): Pyrazole N1 is demethylated (H); Piperazine N4 is methylated with a deuterated group (-CD₃).[3]

Table 1: Physicochemical Profile

Feature	Sildenafil (Reference)	Pyrazole N-Demethyl Sildenafil-d3 (Target)
CAS Number	139755-83-2	1185044-03-4
Molecular Formula	C ₂₂ H ₃₀ N ₆ O ₄ S	C ₂₁ H ₂₅ D ₃ N ₆ O ₄ S
Molecular Weight	474.58 g/mol	463.57 g/mol
Key Modification	None	Pyrazole N1-H (Loss of CH ₃) + Piperazine N-CD ₃
Primary Application	API / Clinical Use	Internal Standard for Impurity/Degradant Quantification
Solubility	DMSO, Methanol, dilute acid	DMSO (>10 mg/mL), Methanol

1.2 Structural Visualization

The following diagram illustrates the specific sites of modification, highlighting the critical difference between the standard metabolite and the pyrazole impurity.



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Figure 1: Structural genealogy distinguishing the major metabolite from the Pyrazole N-Demethyl impurity and its deuterated standard.

Part 2: Analytical Method Development (LC-MS/MS)

The primary utility of CAS 1185044-03-4 is as an Internal Standard (IS) for quantifying the non-deuterated Pyrazole N-Demethyl impurity. Due to the structural similarity between the impurity and the parent drug, chromatographic separation and specific MS transitions are mandatory.

2.1 Mass Spectrometry Fragmentation Logic

To build a robust MRM (Multiple Reaction Monitoring) method, one must predict the fragmentation based on the Sildenafil core.

- Parent Ion ($[M+H]^+$):
 - Sildenafil: m/z 475
 - Pyrazole N-Demethyl Impurity: m/z 461 (Loss of $CH_2 = -14$)
 - Target IS (d3): m/z 464 ($461 + 3$ Da from CD_3)
- Product Ions: The dominant fragmentation pathway for Sildenafil-type molecules involves the cleavage of the sulfonyl bond or the piperazine ring.
 - Common Fragment: Cleavage of the bond between the phenyl ring and the sulfonyl group often yields the pyrazolopyrimidinone core.

- Shift: Since the Pyrazole N-methyl is missing in our target, the core fragment shifts by -14 Da compared to Sildenafil.

Table 2: Recommended MRM Transitions

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Rationale
Sildenafil	475.2	283.1	35	Loss of methylpiperazine sulfonyl moiety
Pyrazole N-Demethyl Impurity	461.2	269.1	35	Core fragment (283 - 14 Da)
Pyrazole N-Demethyl Sildenafil-d3	464.2	269.1	35	Core fragment (d3 is on the leaving group)

Note: The d3 label is located on the piperazine ring. When the molecule fragments to yield the pyrazolopyrimidinone core (m/z 269), the piperazine (carrying the d3) is lost as a neutral or charged fragment. Therefore, the Q3 ion for the IS (269) is often identical to the Q3 of the non-labeled impurity. This "cross-talk" risk necessitates chromatographic separation or confirmation that the Q1 selection (464 vs 461) is sufficient.

2.2 Chromatographic Strategy

Separating the Pyrazole N-Demethyl impurity from the Piperazine N-Demethyl metabolite (Nor-sildenafil) is critical, as they are isobaric (MW 460.5) in their non-deuterated forms.

- Stationary Phase: A Biphenyl or PFP (Pentafluorophenyl) column is superior to C18 for this application. The pi-pi interactions offered by biphenyl phases provide enhanced selectivity for the positional isomers of the pyrazole and piperazine rings.
- Mobile Phase:
 - A: 0.1% Formic acid in Water (or 10mM Ammonium Formate for pH stability).

- B: Acetonitrile (Methanol can cause broader peaks for these basic amines).

Part 3: Experimental Protocol (Self-Validating System)

This protocol outlines the preparation and use of **Pyrazole N-Demethyl Sildenafil-d3** for quantifying impurities in a pharmaceutical bulk batch.

3.1 Stock Solution Preparation

- Weighing: Accurately weigh 1.0 mg of **Pyrazole N-Demethyl Sildenafil-d3** (CAS 1185044-03-4).
 - Precaution: The powder may be electrostatic. Use an antistatic gun if available.
- Dissolution: Dissolve in 1.0 mL of DMSO to create a 1.0 mg/mL primary stock.
 - Stability: Store at -20°C. Stable for >6 months if protected from light.
- Working IS Solution: Dilute the stock with 50:50 Methanol:Water to a concentration of 100 ng/mL.

3.2 Sample Extraction (Solid Phase Extraction - SPE)

For biological matrices (plasma) or complex formulations:

- Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridges (30 mg/1 cc). Condition with 1 mL MeOH, then 1 mL Water.
- Loading: Mix 100 µL sample + 10 µL Working IS Solution + 300 µL 0.1% Formic Acid. Load onto cartridge.
- Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).
- Elution: Elute with 1 mL Methanol.
- Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (Initial conditions).

3.3 Data Validation Logic

To ensure the assay is valid, apply the following acceptance criteria:

- IS Response Consistency: The peak area of the d3-IS should not vary by more than $\pm 15\%$ across the run.
- Retention Time Match: The retention time of the analyte (impurity) must match the d3-IS within ± 0.05 min.
- Blank Check: Inject a blank sample containing only the IS. Monitor the transition for the non-labeled impurity (461 \rightarrow 269). Any signal here indicates isotopic impurity (unlabeled "d0" in the standard) and must be $< 0.5\%$ of the LLOQ.

Part 4: Regulatory & Safety Context

4.1 Impurity Qualification (ICH Q3A/B)

In drug development, "Pyrazole N-Demethyl Sildenafil" is a known process-related impurity. Regulatory bodies (FDA, EMA) require identification of impurities $> 0.1\%$.

- Origin: It typically arises during the cyclization step of the pyrazole ring if methylhydrazine is substituted with hydrazine, or via thermal degradation.
- Usage: The d3-standard allows for precise "Standard Addition" or "Internal Standard" quantification methods, eliminating matrix effects that often plague the analysis of trace impurities in concentrated API solutions.

4.2 Handling & Safety

- Hazard Class: Potent PDE5 inhibitor analog. Treat as a pharmacologically active compound. [\[4\]](#)[\[5\]](#)
- PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P2) when handling powder.
- Disposal: High-temperature incineration.

References

- Vertex AI Search. (2023). Sildenafil Impurity Profiling and CAS 1185044-03-4 Identification. [6](#)

- Phenomenex. (2022). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using Kinetex Biphenyl Column. Phenomenex Application Notes. [5](#)[\[7\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)
- Vivant Life Sciences. (n.d.).[\[10\]](#)[\[11\]](#) **Pyrazole N-Demethyl Sildenafil-d3** Product Specification. [11](#)[\[7\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)
- AOAC International. (2014). Standard Method Performance Requirements (SMPR) for Identification of PDE5 Inhibitors. [12](#)
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. [2](#)

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Sources

- [1. chem960.com](#) [[chem960.com](#)]
- [2. rjpbcs.com](#) [[rjpbcs.com](#)]
- [3. BioOrganics](#) [[bioorganics.biz](#)]
- [4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review](#) [[mdpi.com](#)]
- [5. phenomenex.blob.core.windows.net](#) [[phenomenex.blob.core.windows.net](#)]
- [6. pharmaffiliates.com](#) [[pharmaffiliates.com](#)]
- [7. medchemexpress.com](#) [[medchemexpress.com](#)]
- [8. medchemexpress.com](#) [[medchemexpress.com](#)]
- [9. researchgate.net](#) [[researchgate.net](#)]
- [10. vivanls.com](#) [[vivanls.com](#)]
- [11. vivanls.com](#) [[vivanls.com](#)]
- [12. aoac.org](#) [[aoac.org](#)]

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